While lacking a natural source, 1-amino-4-bromo-2-methylanthraquinone serves as a crucial precursor in the synthesis of various anthrapyridone dyes [], compounds with significant applications in the textile industry and scientific research. Its unique structure, featuring both amino and bromo substituents, makes it highly valuable for further chemical modification and the development of new materials.
1-Amino-4-bromo-2-methylanthraquinone is an organic compound with the molecular formula and a molecular weight of 316.15 g/mol. It is classified as an anthraquinone derivative, notable for its applications in dye manufacturing and potential biological activities. This compound is characterized by the presence of an amino group, a bromo substituent, and a methyl group on the anthraquinone structure. The compound is commercially available and can be sourced from various suppliers.
The synthesis of 1-amino-4-bromo-2-methylanthraquinone typically involves the bromination of 1-amino-2-methylanthraquinone. One effective method includes slurrying 1-amino-2-methylanthraquinone in acetic acid, followed by the gradual addition of bromine at controlled temperatures (40°C to 50°C). The reaction proceeds with stirring, leading to the formation of the desired bromo product in high yields (up to 90%) after filtration and washing with water .
The molecular structure of 1-amino-4-bromo-2-methylanthraquinone can be represented using various structural formulas. Its SMILES notation is Cc1cc(Br)c2C(=O)c3ccccc3C(=O)c2c1N
, indicating the arrangement of atoms within the molecule.
1-Amino-4-bromo-2-methylanthraquinone participates in various chemical reactions, particularly in dye synthesis. It can react with different nucleophiles, such as amines, to produce disperse dyes that are used extensively in the textile industry.
The bromination reaction typically results in a mixture of products, including both the desired 4-bromo isomer and minor amounts of the 2-bromo isomer. The mole ratio of hydrobromic acid to anthraquinone reactant should be at least 0.5:1 during bromine addition to optimize yields .
The mechanism by which 1-amino-4-bromo-2-methylanthraquinone exerts its effects primarily relates to its role as a precursor in dye synthesis. When used in dye formulations, it contributes to the color properties by forming stable complexes with various substrates.
Upon reaction with carbonyl compounds or other nucleophiles, it forms colored products through nucleophilic substitution reactions. The presence of the bromo group enhances electrophilicity, facilitating further reactions that lead to vibrant dyes suitable for synthetic fibers .
1-Amino-4-bromo-2-methylanthraquinone exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both industrial and research settings.
1-Amino-4-bromo-2-methylanthraquinone has diverse applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: